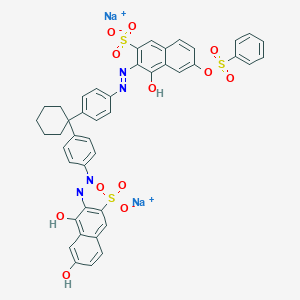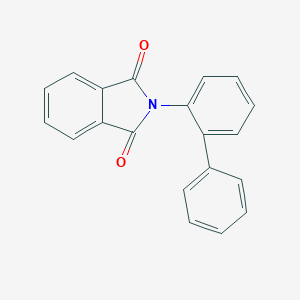
N-(2-Biphenylyl)phthalic acid imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Biphenylyl)phthalic acid imide, also known as BPPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields of research, including material science, pharmaceuticals, and organic chemistry. BPPI is a white crystalline powder that is highly soluble in organic solvents and has a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
N-(2-Biphenylyl)phthalic acid imide has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds. N-(2-Biphenylyl)phthalic acid imide has also been used in the development of new materials, including polymers, liquid crystals, and dyes. In addition, N-(2-Biphenylyl)phthalic acid imide has been investigated for its potential applications in the field of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(2-Biphenylyl)phthalic acid imide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-Biphenylyl)phthalic acid imide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemische Und Physiologische Effekte
N-(2-Biphenylyl)phthalic acid imide has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, it has been shown to have some biochemical and physiological effects. N-(2-Biphenylyl)phthalic acid imide has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Biphenylyl)phthalic acid imide has several advantages for laboratory experiments. It is readily available, easy to handle, and has a high purity. It is also relatively inexpensive compared to other organic compounds. However, N-(2-Biphenylyl)phthalic acid imide has some limitations. It has a low solubility in water, which can limit its use in aqueous environments. It also has a high melting point, which can make it difficult to dissolve in some solvents.
Zukünftige Richtungen
There are several future directions for research on N-(2-Biphenylyl)phthalic acid imide. One area of research is the development of new materials based on N-(2-Biphenylyl)phthalic acid imide. These materials could have applications in the fields of electronics, optics, and energy storage. Another area of research is the investigation of N-(2-Biphenylyl)phthalic acid imide's potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-Biphenylyl)phthalic acid imide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including material science, pharmaceuticals, and organic chemistry. N-(2-Biphenylyl)phthalic acid imide has been shown to have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Synthesemethoden
N-(2-Biphenylyl)phthalic acid imide can be synthesized by the reaction of phthalic anhydride and 2-aminobiphenyl in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields N-(2-Biphenylyl)phthalic acid imide as the final product. The purity of the product can be increased by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
14835-59-7 |
|---|---|
Produktname |
N-(2-Biphenylyl)phthalic acid imide |
Molekularformel |
C20H13NO2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H |
InChI-Schlüssel |
NGYOQODFXPCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
14835-59-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)

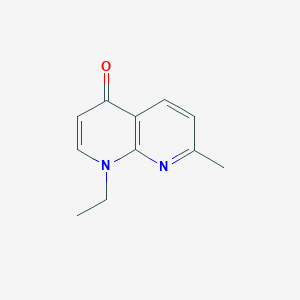
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)


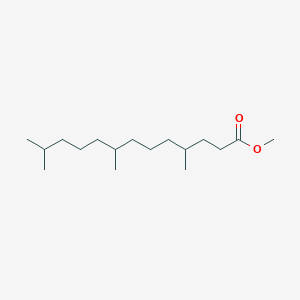

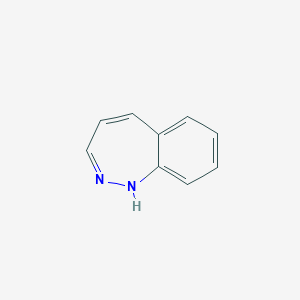


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
